molecular formula C13H11BrN2O3 B15156553 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B15156553
M. Wt: 323.14 g/mol
InChI Key: RDUMYGVSIWYBFM-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound that features a bromophenyl group attached to a pyridazinone ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the formation of a pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of both the bromophenyl group and the pyridazinone ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]propanoic acid

InChI

InChI=1S/C13H11BrN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19)

InChI Key

RDUMYGVSIWYBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)Br

Origin of Product

United States

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